molecular formula C22H27ClN6O2 B2759838 N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798672-72-6

N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2759838
CAS No.: 1798672-72-6
M. Wt: 442.95
InChI Key: AVIRRFNDJHOXFV-UHFFFAOYSA-N
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Description

The compound is a novel derivative designed and synthesized for anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Antimicrobial Activity

Research on piperazine and triazolo-pyrazine derivatives, including compounds structurally related to the one , has demonstrated significant antimicrobial properties. A study by Patil et al. (2021) synthesized two series of new derivatives and evaluated their antimicrobial activity against bacterial and fungal strains, identifying compounds with potent growth inhibition capabilities (Patil, M., Noonikara-Poyil, A., Joshi, S., Patil, S. A., Patil, S., Lewis, A. M., Bugarin, A., 2021).

Molecular Interaction and Docking Studies

Investigations into molecular interactions and docking studies of related compounds have provided insights into their potential as receptor antagonists or agonists. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed its potent and selective antagonistic properties, highlighting the significance of conformational analyses and pharmacophore models for understanding receptor-ligand interactions (Shim, J., Welsh, W., Cartier, E. A., Edwards, J., Howlett, A., 2002).

Synthesis and Biological Evaluation

Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized and assessed for their antibacterial and cytotoxic activities. This research, exemplified by the work of Mekky and Sanad (2020), showcases the development of compounds with remarkable antibacterial efficacies and biofilm inhibition activities, highlighting the potential for new therapeutic agents (Mekky, A. E. M., Sanad, S., 2020).

Genotoxicity Studies

The genotoxicity potential of related compounds has also been examined, with studies investigating the mutagenicity and mechanisms of bioactivation leading to DNA covalent binding. Such research, like that conducted by Kalgutkar et al. (2007), provides essential insights into the safety and biological effects of these compounds, contributing to the understanding of their pharmacological profile (Kalgutkar, A., Dalvie, D., Aubrecht, J., Smith, E. B., Coffing, S., Cheung, J., Vage, C., Lame, M., Chiang, P., McClure, K., Maurer, T., Coelho, R. V., Soliman, V., Schildknegt, K., 2007).

Properties

IUPAC Name

N-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O2/c1-15-4-5-17(23)12-19(15)28-10-8-27(9-11-28)7-3-6-24-21(30)18-13-20-22(31)25-16(2)14-29(20)26-18/h4-5,12-14H,3,6-11H2,1-2H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIRRFNDJHOXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCNC(=O)C3=NN4C=C(NC(=O)C4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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